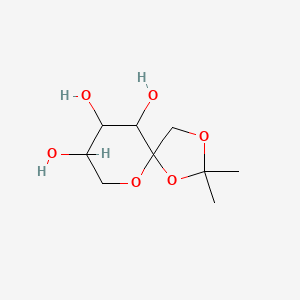

1,2-O-Isopropylidene-beta-D-fructopyranose

Description

Historical Context and Evolution of Isopropylidene Protection in Sugar Chemistry

The use of acetone (B3395972) to protect hydroxyl groups in sugars dates back to the early 20th century. This method gained prominence due to the relative ease of both the protection and deprotection steps. Initially, the focus was often on creating fully protected sugars, such as 1,2:4,5-di-O-isopropylidene-beta-D-fructopyranose, which could be synthesized from D-fructose and acetone or a related acetone equivalent like 2,2-dimethoxypropane (B42991) under acidic conditions. orgsyn.orggoogle.com

The evolution of synthetic strategies in carbohydrate chemistry led to a demand for partially protected sugars, which allow for regioselective modification of the remaining free hydroxyl groups. The synthesis of mono-isopropylidene derivatives of fructose (B13574), such as the target of this article, represented a significant advancement. These compounds can be accessed, for instance, through the controlled, partial hydrolysis of di-isopropylidene precursors. dergipark.org.tr For example, the selective removal of the 5,6-O-isopropylidene group from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose can be achieved through careful hydrolysis. dergipark.org.tr While direct synthesis of 1,2-O-Isopropylidene-beta-D-fructopyranose is less commonly documented, its derivatives have been prepared through specific reaction pathways, such as the stereospecific ring-opening of epoxide precursors. nih.gov This highlights the ongoing development of synthetic methods to access these valuable, selectively protected carbohydrate building blocks.

Significance in the Chemical Synthesis of Complex Carbohydrates and Derivatives

The strategic advantage of using this compound lies in the differential reactivity of its remaining hydroxyl groups. With the anomeric and adjacent hydroxyls masked, the C-3, C-4, and C-5 hydroxyls are available for reactions such as glycosylation, acylation, and alkylation. This allows for the construction of complex oligosaccharides and other carbohydrate-based structures with a high degree of control.

For instance, a related compound, 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose, is a known reagent in the synthesis of monosaccharide esters with potential antibacterial and antifungal properties. chemicalbook.com The mono-protected derivative offers even greater flexibility. It can serve as a glycosyl acceptor at its free hydroxyl positions, enabling the formation of specific glycosidic linkages, which are fundamental to the structure and function of a vast number of biologically important molecules. nih.gov The ability to selectively deprotect the isopropylidene group under mild acidic conditions further enhances its utility, allowing for subsequent modifications at the C-1 and C-2 positions later in a synthetic sequence.

Fundamental Role as a Chiral Building Block in Organic Synthesis

Beyond carbohydrate chemistry, this compound and its derivatives are valuable components of the "chiral pool." The chiral pool refers to the collection of readily available, enantiomerically pure compounds from natural sources that can be used as starting materials for the synthesis of complex chiral molecules. Carbohydrates are a major contributor to this pool due to their inherent chirality.

The well-defined stereochemistry of this compound allows it to be used as a scaffold to introduce chirality into non-carbohydrate target molecules. The pyranose ring can be chemically modified and ultimately cleaved to yield highly functionalized, enantiomerically pure acyclic or carbocyclic structures. This approach is a powerful strategy in the total synthesis of natural products and in the development of new pharmaceutical agents where specific stereoisomers are often responsible for the desired biological activity. mdpi.com For example, derivatives of protected sugars are used as chiral auxiliaries in asymmetric reactions, guiding the stereochemical outcome of bond formations. nih.gov

Interactive Data Tables

Below are tables summarizing key information for this compound and a closely related, more extensively documented compound, 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₆ | guidechem.com |

| Molecular Weight | 220.22 g/mol | guidechem.com |

| Appearance | Crystalline solid | guidechem.com |

| Hydrogen Bond Donor Count | 3 | guidechem.com |

| Hydrogen Bond Acceptor Count | 6 | guidechem.com |

| CAS Number | 66900-93-4 | guidechem.com |

Physicochemical Properties of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₆ | nih.gov |

| Molecular Weight | 260.28 g/mol | nih.gov |

| Melting Point | 118-120 °C | |

| Appearance | White crystalline solid | synthose.com |

| CAS Number | 25018-67-1 | chemicalbook.com |

Spectroscopic Data

1H and 13C NMR Data for Related Fructose Derivatives

| Compound | Nucleus | Chemical Shifts (ppm) and Coupling Constants (Hz) | Source |

| 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose | 13C | Data available in spectral databases. | nih.gov |

| 1,2-O-Isopropylidene-D-glucofuranose | 1H | A related but different monosaccharide derivative with available spectral data. | chemicalbook.com |

| beta-D-Fructopyranose | 1H | Spectra available for the unprotected sugar. | chemicalbook.com |

| beta-D-Fructopyranose | 13C | Spectra available for the unprotected sugar. |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7,8-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-8(2)14-4-9(15-8)7(12)6(11)5(10)3-13-9/h5-7,10-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPKAWHTYZABFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(O1)C(C(C(CO2)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 O Isopropylidene Beta D Fructopyranose and Its Functionalized Analogues

Established Synthetic Pathways to 1,2-O-Isopropylidene-beta-D-fructopyranose from D-Fructose

The direct reaction of D-fructose with an acetalating agent, typically acetone (B3395972) or its equivalent, in the presence of a catalyst is the most common route to isopropylidene-protected fructopyranose derivatives. The primary challenge lies in controlling the regioselectivity of the reaction to favor the formation of the desired isomer, as multiple hydroxyl groups are available for acetalization. The reaction can yield various di-O-isopropylidene isomers, such as 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose and 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, depending on the reaction conditions. nih.govnih.gov

Optimization of Acetalization Reactions for Regioselectivity and Yield

The selective synthesis of a specific di-O-isopropylidene fructose (B13574) isomer is governed by a delicate balance between kinetic and thermodynamic control. The formation of five-membered dioxolane rings is generally favored over six-membered dioxane rings. In the case of fructose, the reaction with acetone can lead to the protection of the 1,2- and 4,5-diols or the 2,3- and 4,5-diols.

Research has focused on optimizing reaction parameters such as temperature, reaction time, and the choice of dehydrating agent to maximize the yield of the desired product. For instance, using ferric chloride as a catalyst with acetone and pentane (B18724) at reflux, followed by removal of water using a Dean-Stark apparatus, has been reported for the synthesis of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose. dergipark.org.tr The reaction mixture is subsequently neutralized and purified to yield the crystalline product. dergipark.org.tr The choice of solvent can also influence the product distribution; for example, increasing the ratio of dimethylformamide (DMF) to acetone has been shown to improve the preparation of certain isopropylidene derivatives of galactose. nih.gov

Catalytic Approaches and Reaction Condition Refinements

The catalyst is a critical component in directing the outcome of the acetalization reaction. A variety of acidic catalysts, both Brønsted and Lewis acids, have been employed.

Traditional Acid Catalysts: Strong acids like sulfuric acid and p-toluenesulfonic acid are effective but can sometimes lead to mixtures of products or degradation if not carefully controlled. nih.govnih.gov Lewis acids such as anhydrous ferric chloride and copper sulfate (B86663) offer milder alternatives. dergipark.org.trnih.gov

Chiral Phosphoric Acids (CPAs): More advanced catalytic systems have been developed to achieve higher regioselectivity. Chiral phosphoric acids have emerged as powerful catalysts for the regioselective acetal (B89532) protection of diols in various monosaccharides. researchgate.netcapes.gov.brresearchgate.net These catalysts can control the protection of specific diol pairs with high selectivity (up to >25:1 regioisomeric ratio), enabling regiodivergent synthesis depending on the catalyst's chirality. researchgate.netcapes.gov.br This approach often utilizes enol ethers like 2-methoxypropene (B42093) as the isopropylidene source and can be performed with low catalyst loadings, even with immobilized catalysts that can be recycled and reused. researchgate.netcapes.gov.br

The table below summarizes various catalytic systems used for the isopropylidenation of D-fructose and related sugars.

| Catalyst | Acetalating Agent | Key Features/Findings | Reference |

|---|---|---|---|

| Ferric Chloride (FeCl₃) | Acetone | Used in the synthesis of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose at reflux. | dergipark.org.tr |

| p-Toluenesulfonic acid (p-TsOH) | Acetone | Common acidic medium for generating di-isopropylidene isomers of galactose. | nih.gov |

| Chiral Phosphoric Acids (e.g., (R)-Ad-TRIP-PS) | 2-Methoxypropene | Achieves high regioselectivity (up to >25:1) in acetalization of sugar diols. Allows for regiodivergent synthesis. | researchgate.netcapes.gov.br |

| Sulfuric Acid (H₂SO₄) | 2,2-Dimethoxypropane (B42991) | Used for direct 2,3-O-isopropylidenation of mannopyranosides, though can be time-consuming. | nih.gov |

Synthesis of Mono- and Di-O-Isopropylidene Fructopyranose Derivatives

The synthesis of complex carbohydrate structures often requires selectively functionalizing one hydroxyl group while others remain protected. This necessitates methods for both the partial protection of the sugar and the selective deprotection of poly-protected intermediates.

Regioselective Deprotection Strategies for Dioxolane Moieties

Starting from di-O-isopropylidene fructopyranose, it is possible to selectively remove one of the two isopropylidene groups to unmask a diol for further reaction. The relative stability of the dioxolane rings often dictates the selectivity of this process. The isopropylidene group spanning a primary and a secondary hydroxyl (e.g., at the 1,2-positions) is often more labile to acidic hydrolysis than one spanning two secondary hydroxyls.

Several methods have been developed for regioselective deprotection:

Mild Acidic Hydrolysis: Careful hydrolysis using dilute aqueous acids can selectively remove the more reactive isopropylidene group. For instance, direct hydrolysis of 2,3:4,5-di-O-isopropylidene-beta-D-fructopyranose 1-sulfate has been used to furnish the corresponding 2,3-O-isopropylidene derivative. mdpi.com

Acetolysis: A mild acetolysis procedure using trifluoroacetic acid (TFA) and acetic anhydride (B1165640) (Ac₂O) can regioselectively convert one of the two O-isopropylidene groups into a vicinal di-O-acetate. researchgate.net This method is valuable as it is compatible with other common functionalities like sulfonate esters and azides. researchgate.net

Heterogeneous Catalysts: Solid acid catalysts, such as H-Beta zeolite and montmorillonite (B579905) K-10, have been shown to be efficient for the selective deprotection of di-O-isopropylidene acetals. These catalysts offer advantages in terms of ease of workup and recyclability.

| Reagent/Catalyst | Substrate Type | Outcome | Reference |

|---|---|---|---|

| Dilute Aqueous Acid | Di-O-isopropylidene fructopyranose derivatives | Selective hydrolysis of the more labile isopropylidene group (e.g., 4,5-de-O-isopropylidenation). | mdpi.com |

| Trifluoroacetic acid (TFA) / Acetic Anhydride (Ac₂O) | Di-O-isopropylidene pyranosides | Regioselective conversion of one isopropylidene group to a di-O-acetate. | researchgate.net |

| H-Beta Zeolite | Di-O-isopropylidene acetals | Efficient and selective deprotection using a recyclable solid acid catalyst. | |

| Triethylsilane / Boron Trifluoride Etherate | 1,2-O-isopropylidene furanoses | One-stage deprotection of the isopropylidene group and deoxygenation at the anomeric position. |

Introduction of Orthogonal Protecting Groups

Once a mono-O-isopropylidene fructopyranose is obtained, the newly freed hydroxyl groups can be protected with a different type of protecting group. This strategy, known as orthogonal protection, is fundamental in multi-step carbohydrate synthesis. nih.gov An orthogonal set of protecting groups allows for the selective removal of one type of group under specific conditions without affecting the others.

Common orthogonal protecting groups used in carbohydrate chemistry include:

Acyl Groups (e.g., Acetyl, Benzoyl): Introduced using an acid chloride or anhydride in the presence of a base like pyridine (B92270). They are stable to acidic and catalytic hydrogenation conditions but are readily cleaved by basic hydrolysis (e.g., Zemplén deacetylation).

Benzyl (B1604629) Ethers (Bn): Introduced using benzyl bromide and a base (e.g., NaH). They are robust and stable to a wide range of acidic and basic conditions but can be removed by catalytic hydrogenolysis.

Silyl (B83357) Ethers (e.g., TBDMS, TIPS): Introduced using the corresponding silyl chloride and a base like imidazole. Their stability is tunable based on the steric bulk of the alkyl groups on the silicon atom, and they are typically cleaved by fluoride (B91410) ion sources (e.g., TBAF).

The ability to introduce these groups onto a mono-O-isopropylidene fructopyranose scaffold creates a versatile intermediate where the remaining hydroxyls can be unmasked in a planned sequence for glycosylation or other functionalizations.

Targeted Synthesis of Anhydro-1,2-O-Isopropylidene-beta-D-fructopyranose Derivatives

Anhydro sugars, which contain an additional intramolecular ether linkage, are conformationally rigid structures that are valuable as synthetic intermediates and as mimics of natural carbohydrates. The synthesis of an anhydro derivative of this compound typically involves an intramolecular nucleophilic displacement reaction.

The general strategy proceeds as follows:

Start with a Partially Protected Precursor: A mono-O-isopropylidene fructopyranose, such as this compound (obtained via methods in section 2.2.1), serves as the starting material. This precursor has free hydroxyl groups at the C-3, C-4, and C-5 positions.

Selective Activation: One of the free hydroxyl groups is selectively converted into a good leaving group. This is often achieved by sulfonylation (e.g., tosylation or mesylation) or halogenation.

Intramolecular Cyclization: The molecule is then treated with a base to deprotonate one of the remaining hydroxyl groups. This newly formed alkoxide acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group and displacing it to form the anhydro ring. This is an intramolecular Williamson ether synthesis.

For example, to synthesize a 2,5-anhydro derivative, one could start with this compound, selectively activate the hydroxyl at C-5 (e.g., as a tosylate), and then induce ring closure via nucleophilic attack from the C-2 oxygen. However, in the case of the pre-existing 1,2-isopropylidene ring, the C-2 oxygen is part of the acetal and not a free hydroxyl. A more feasible route might involve forming a 3,5- or 4,5-anhydro ring. The formation of 1,6-anhydro rings is also a common motif in carbohydrate chemistry, often proceeding via nucleophilic attack of the C-6 hydroxyl group onto an activated anomeric center.

The synthesis of such anhydro structures often requires careful planning of the protecting group strategy to ensure that the desired hydroxyl groups are available for the cyclization reaction while others remain masked.

Formation Mechanisms of Epoxy Compounds

Epoxy (or anhydro) sugars are highly useful synthetic intermediates due to the reactivity of the strained three-membered oxirane ring, which can be opened by various nucleophiles to introduce new functional groups with specific stereochemistry. The formation of epoxides from this compound derivatives typically proceeds via an intramolecular SN2 reaction, often referred to as an intramolecular Williamson ether synthesis. youtube.compearson.com

The general mechanism involves two key steps:

Activation of a Hydroxyl Group : One of the free hydroxyl groups is converted into a good leaving group. This is commonly achieved by sulfonylation (e.g., tosylation or mesylation) of the alcohol.

Intramolecular Nucleophilic Attack : A second, nearby hydroxyl group, acting as an internal nucleophile, attacks the carbon bearing the leaving group. This attack is typically facilitated by a base, which deprotonates the hydroxyl group to form a more potent alkoxide nucleophile.

A concrete example is the preparation of 4,5-anhydro-1,2-O-isopropylidene-β-d-fructopyranose. researchgate.net In this synthesis, the precursor 3,5-di-O-acetyl-1,2-O-isopropylidene-4-O-toluene-p-sulfonyl-β-d-fructopyranose is treated with a base like methanolic sodium methoxide (B1231860). researchgate.net The base first hydrolyzes the acetyl protecting groups, and then deprotonates the C-5 hydroxyl group. The resulting alkoxide attacks the C-4 position, displacing the tosylate leaving group and forming the 4,5-epoxide ring. researchgate.net The reaction proceeds via a classic SN2 mechanism, leading to inversion of configuration at the C-4 center. researchgate.net

Simultaneously, under these conditions, a competing reaction can occur where the C-3 alkoxide attacks the C-4 position, leading to the formation of a 3,4-anhydro-1,2-O-isopropylidene-β-d-tagatopyranose derivative. researchgate.net

Stereochemical Control in Anhydro Sugar Synthesis

The synthesis of anhydro sugars is inherently stereospecific, a direct consequence of the SN2 mechanism governing their formation. The stereochemical outcome at the two carbons forming the epoxide ring is strictly controlled by the pre-existing stereochemistry of the parent molecule.

For the intramolecular SN2 reaction to occur, the attacking alkoxide and the leaving group must adopt an anti-periplanar arrangement. This geometric constraint dictates which epoxides can be formed from a given precursor. The chair or boat conformation of the pyranose ring will position the substituents in specific spatial orientations, either facilitating or hindering the required alignment for the backside attack.

In the synthesis of 4,5-anhydro-1,2-O-isopropylidene-β-d-fructopyranose from a C-4 tosylated precursor, the nucleophilic attack by the C-5 hydroxyl occurs from the face opposite to the C-O bond of the tosylate group. youtube.comresearchgate.net This results in a complete inversion of the stereocenter at C-4. Therefore, the stereochemistry of the starting material directly dictates the stereochemistry of the product. If the starting material has an (R) configuration at the carbon with the leaving group, the resulting epoxide will have an (S) configuration at that carbon, assuming the carbon numbering priority does not change. This precise control is a powerful tool in the synthesis of complex carbohydrates, allowing for the introduction of new stereocenters in a predictable manner.

Derivatization at Unprotected Hydroxyl Positions of this compound

With the C-1 and C-2 hydroxyls masked by the isopropylidene group, the hydroxyls at C-3, C-4, and C-5 are available for various derivatization reactions. The relative reactivity of these secondary (C-3, C-4) and primary (C-5, if deprotected from a larger precursor) hydroxyls can often be exploited to achieve regioselective functionalization.

Esterification and Etherification Reactions

Esterification and etherification are common methods to modify the properties of carbohydrates, altering their solubility or protecting specific hydroxyls for subsequent reaction steps.

Esterification: The free hydroxyl groups of this compound can be readily esterified using various acylating agents. Selective acylation can sometimes be achieved by controlling reaction conditions. For instance, direct acylation using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine (B128534) can furnish the corresponding ester derivatives. dergipark.org.tr The relative steric hindrance around the hydroxyl groups often allows for selective esterification of the less hindered positions.

Etherification: The synthesis of ethers, such as the benzoyl or benzyl ethers, provides more stable protecting groups compared to esters. researchgate.net For example, 3-O-Benzyl-1,2-O-isopropylidene-β-D-fructopyranose is a known derivative, indicating that etherification at the C-3 position is a feasible transformation. synthose.com This is typically achieved using a Williamson ether synthesis, where the alcohol is treated with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide (e.g., benzyl bromide).

| Reaction Type | Reagent Examples | Product Functional Group |

| Esterification | Acetic anhydride, Benzoyl chloride | Acetate, Benzoate |

| Etherification | Benzyl bromide, Sodium hydride | Benzyl ether |

Introduction of Phosphate (B84403) and Sulfate Moieties

Phosphorylated and sulfated sugars play critical roles in various biological processes. Synthetic access to these derivatives is therefore of significant interest.

Sulfation: The introduction of a sulfate group onto a hydroxyl position can be achieved using a variety of sulfating agents. A common and effective method is the use of a sulfur trioxide-pyridine complex. This reagent was successfully used to synthesize 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose 1-sulfate. Subsequent selective hydrolysis of the 4,5-isopropylidene group yielded 2,3-O-isopropylidene-beta-D-fructopyranose 1-sulfate. nih.gov This demonstrates a viable pathway for selectively sulfating the primary hydroxyl group.

Phosphorylation: The phosphorylation of free hydroxyls can be accomplished using phosphorylating agents like phosphoryl chloride (POCl₃) or via phosphoramidite (B1245037) chemistry. The reaction with POCl₃ in the presence of a base can lead to the formation of the corresponding phosphate ester. Modern techniques involving phosphoramidites followed by oxidation offer a milder and often more controlled approach to phosphorylation.

| Modification | Reagent Example | Resulting Moiety |

| Sulfation | Sulfur trioxide-pyridine complex | Sulfate ester (-OSO₃H) |

| Phosphorylation | Phosphoryl chloride, Phosphoramidites | Phosphate ester (-OPO₃H₂) |

Halogenation and Deoxygenation Strategies

The replacement of hydroxyl groups with halogens or hydrogen atoms opens up a wide range of further chemical transformations.

Halogenation: The direct conversion of a hydroxyl group to a halide is a fundamental transformation. The Appel reaction is a widely used method for this purpose, employing a combination of triphenylphosphine (B44618) and a carbon tetrahalide (e.g., CCl₄, CBr₄). wikipedia.orgorganic-chemistry.org This reaction proceeds via an SN2 mechanism for primary and secondary alcohols, resulting in an inversion of stereochemistry at the reaction center. nrochemistry.comyoutube.com The Appel reaction has been successfully applied to the selective halogenation of primary hydroxyl groups in carbohydrates, such as in fructooligosaccharides. arkat-usa.org This selectivity is attributed to the greater steric accessibility of primary alcohols.

Deoxygenation: The removal of a hydroxyl group (deoxygenation) is a key step in the synthesis of deoxy sugars. One modern approach involves a two-step radical deoxygenation process. nih.gov The hydroxyl group is first converted into a phosphite (B83602) ester. Subsequent treatment with a radical initiator and a reducing agent, such as tributyltin hydride or a more environmentally friendly alternative, leads to the cleavage of the C-O bond and its replacement with a C-H bond. This method provides a pathway to deoxy derivatives of this compound, which are valuable synthons for various natural products. nih.gov

| Transformation | Common Reagents | Key Features |

| Halogenation (Appel) | PPh₃, CBr₄/CCl₄ | Converts -OH to -Br/-Cl; SN2 mechanism (inversion) |

| Deoxygenation | 1. Phosphitylation 2. Radical reduction | Converts -OH to -H |

Chemical Reactivity and Transformation Mechanisms of 1,2 O Isopropylidene Beta D Fructopyranose Systems

Oxidation and Reduction Pathways of 1,2-O-Isopropylidene-beta-D-fructopyranose

The selective oxidation and reduction of this compound and its derivatives are pivotal transformations that provide access to a variety of valuable chiral building blocks. The isopropylidene group at the 1,2-position leaves the hydroxyl groups at C-3, C-4, and C-5 available for reaction, with the inherent stereochemistry of the pyranose ring influencing the outcome of these transformations.

The regioselective oxidation of the secondary hydroxyl groups of protected monosaccharides is a key step in the synthesis of rare sugars and biologically active compounds. In the case of 1,2:4,5-di-O-isopropylidene-beta-D-fructopyranose, the only available hydroxyl group is at the C-3 position, making it a prime target for oxidation.

A notable example is the selective conversion of 1,2:4,5-di-O-isopropylidene-beta-D-fructopyranose to 1,2:4,5-di-O-isopropylidene-beta-D-erythro-2,3-hexodiulo-2,6-pyranose. researchgate.net This oxidation has been achieved using various reagents, with a particularly efficient method employing a recyclable ruthenium-catalyzed hypochlorite (B82951) protocol. researchgate.net This reaction proceeds in high yield under biphasic conditions (MTBE/water) in the presence of an alkaline buffer (pH 9.5). researchgate.net The resulting ketose, 1,2:4,5-di-O-isopropylidene-beta-D-erythro-2,3-hexodiulo-2,6-pyranose, is a valuable intermediate, for instance, as a precursor for an asymmetric epoxidation catalyst. researchgate.net

Other oxidation methods have also been explored, including the use of pyridinium (B92312) chlorochromate (PCC), which also affords the desired 3-keto derivative in high yield. researchgate.netorgsyn.org The choice of oxidant and reaction conditions is crucial to prevent side reactions, such as deprotection of the isopropylidene groups followed by over-oxidation. researchgate.net

Table 1: Regioselective Oxidation of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose

| Oxidizing Agent/System | Product | Yield (%) | Reference |

| Ru catalyst/NaOCl | 1,2:4,5-di-O-isopropylidene-beta-D-erythro-2,3-hexodiulo-2,6-pyranose | High | researchgate.net |

| Pyridinium chlorochromate (PCC) | 1,2:4,5-di-O-isopropylidene-beta-D-erythro-2,3-hexodiulo-2,6-pyranose | 93 | researchgate.net |

The ketone functionality in oxidized derivatives of this compound serves as a handle for the stereospecific introduction of a new stereocenter upon reduction. The facial bias imposed by the rigid pyranose ring and the bulky isopropylidene groups often leads to highly stereoselective transformations.

The reduction of 1,2:4,5-di-O-isopropylidene-beta-D-erythro-2,3-hexodiulo-2,6-pyranose with sodium borohydride (B1222165) is a prime example of such stereospecificity. This reaction exclusively yields 1,2:4,5-di-O-isopropylidene-beta-D-ribo-hexulopyranose. researchgate.net The approach of the hydride reagent is directed by the existing stereocenters, leading to the formation of a single diastereomer. This specific reduction is a key step in the synthesis of D-psicose, a rare sugar. researchgate.net

Similarly, the reduction of other oxidized isopropylidene-protected sugars, such as 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose, with sodium borohydride proceeds with high stereoselectivity to give the corresponding D-allofuranose derivative. scispace.com This stereochemical control is attributed to the steric hindrance exerted by the 1,2-O-isopropylidene group, which directs the approach of the reducing agent. scispace.com

Table 2: Stereospecific Reduction of Ketose Derivatives

| Substrate | Reducing Agent | Product | Stereochemical Outcome | Reference |

| 1,2:4,5-di-O-isopropylidene-beta-D-erythro-2,3-hexodiulo-2,6-pyranose | Sodium borohydride | 1,2:4,5-di-O-isopropylidene-beta-D-ribo-hexulopyranose | Stereospecific | researchgate.net |

| 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose | Sodium borohydride | 1,2:5,6-di-O-isopropylidene-α-D-allofuranose | Exclusive formation of the allose isomer | scispace.com |

Nucleophilic Substitution and Elimination Reactions

The hydroxyl groups of this compound can be converted into good leaving groups, such as tosylates or mesylates, paving the way for nucleophilic substitution and elimination reactions. These reactions are fundamental for the introduction of a wide range of functional groups and for the synthesis of unsaturated and epoxidized carbohydrate derivatives.

Epoxides derived from this compound are valuable synthetic intermediates. The inherent strain of the three-membered ring makes them susceptible to ring-opening by various nucleophiles, a reaction that typically proceeds with high regio- and stereoselectivity.

For instance, 4,5-anhydro-1,2-O-isopropylidene-beta-D-fructopyranose can be synthesized from a suitably protected precursor. organic-chemistry.org The subsequent ring-opening of this epoxide is highly dependent on the reaction conditions and the nature of the nucleophile. The monoacetate derivative, 3-O-acetyl-4,5-anhydro-1,2-O-isopropylidene-beta-D-fructopyranose, undergoes stereospecific epoxide ring-opening in 80% acetic acid to primarily yield the axial monoacetate, 4-O-acetyl-1,2-O-isopropylidene-beta-D-tagatopyranose. organic-chemistry.org This outcome is consistent with the well-established SN2-type mechanism for epoxide opening under acidic conditions, where the nucleophile attacks the more substituted carbon, leading to inversion of configuration.

Elimination reactions of suitably derivatized this compound provide access to unsaturated carbohydrates. These enopyranosides are versatile building blocks in organic synthesis. The formation of a double bond can be achieved through various methods, including the reaction of vicinal diols or the elimination of a leaving group beta to a carbonyl or another activating group.

While direct examples starting from this compound are specific to particular synthetic routes, the general principles are well-established. For example, the synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides can be achieved from tri-O-acetyl-D-glucal through a reaction with alcohols in the presence of boron trifluoride. wikipedia.org This methodology highlights a common strategy for forming unsaturated glycosides, which could be conceptually applied to derivatives of fructopyranose.

Carbon-Carbon Bond Forming Reactions Involving this compound

The carbonyl group of the ketose derivative, 1,2:4,5-di-O-isopropylidene-beta-D-erythro-2,3-hexodiulo-2,6-pyranose, and the deprotected hydroxyl groups of this compound itself, provide opportunities for carbon-carbon bond-forming reactions. These reactions are crucial for the synthesis of higher-carbon sugars and complex natural products.

Prominent examples of such reactions include the Aldol (B89426) reaction, the Wittig reaction, and the Grignard reaction.

The Aldol reaction involves the reaction of an enolate with a carbonyl compound. For instance, crossed-aldol reactions of 1-deoxy-3,4:5,6-di-O-isopropylidene-L-fructose with various aldehydes have been successfully employed to construct higher-carbon carbohydrates. nih.gov This demonstrates the utility of protected fructose (B13574) derivatives in forming new carbon-carbon bonds.

The Wittig reaction provides a powerful method for converting ketones into alkenes. The ketone at the C-3 position of 1,2:4,5-di-O-isopropylidene-beta-D-erythro-2,3-hexodiulo-2,6-pyranose can react with a phosphorus ylide (Wittig reagent) to form an exocyclic double bond at this position. libretexts.orgorganic-chemistry.org This reaction is highly valuable for introducing a methylene (B1212753) or substituted vinylidene group onto the pyranose ring.

Grignard reactions involve the addition of an organomagnesium halide to a carbonyl group. The C-3 ketone of the oxidized fructopyranose derivative can be attacked by a Grignard reagent to form a tertiary alcohol with a new carbon-carbon bond. leah4sci.comorganic-chemistry.org This reaction allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the C-3 position, further diversifying the range of accessible sugar derivatives.

Table 3: Carbon-Carbon Bond Forming Reactions

| Reaction Type | Substrate | Reagent | Product Type | Reference |

| Aldol Reaction | 1-deoxy-3,4:5,6-di-O-isopropylidene-L-fructose | Aldehydes | Higher-carbon carbohydrates | nih.gov |

| Wittig Reaction | 1,2:4,5-di-O-isopropylidene-beta-D-erythro-2,3-hexodiulo-2,6-pyranose | Phosphorus ylide | Alkene | libretexts.orgorganic-chemistry.org |

| Grignard Reaction | 1,2:4,5-di-O-isopropylidene-beta-D-erythro-2,3-hexodiulo-2,6-pyranose | Grignard reagent (R-MgX) | Tertiary alcohol | leah4sci.comorganic-chemistry.org |

Diels-Alder Reactions with Fructose-Derived Chiral Dienophiles

The Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings, can be rendered asymmetric by using chiral components. wikipedia.org Carbohydrates are an excellent source of chirality for this purpose. Derivatives of protected fructose can be transformed into chiral dienophiles, which then react with dienes to produce enantiomerically enriched cycloadducts.

The general strategy involves oxidizing a protected fructose derivative, such as one with a free hydroxyl group, to introduce an α,β-unsaturated carbonyl moiety. This new functional group serves as the dienophile. The inherent stereocenters of the sugar backbone effectively shield one face of the dienophile, forcing the diene to approach from the less sterically hindered face, thereby controlling the stereochemistry of the resulting cycloadduct.

Research on sugar-derived cyclic dienophiles has demonstrated high exo and face selectivity in their Diels-Alder reactions with cyclopentadiene (B3395910). acs.org For instance, a cyclic dienophile system derived from a protected sugar reacted with cyclopentadiene to yield a single cycloadduct, demonstrating exceptional stereocontrol. acs.org The stereoselectivity of these reactions is influenced by several factors, including the nature of the substituents on the sugar ring and the reaction conditions. acs.orgchemistrysteps.com The use of 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose has been noted in mediating stereoselective Diels-Alder reactions. numberanalytics.com

| Factor | Influence on Stereoselectivity | Rationale |

| Chiral Scaffold | Directs facial selectivity (α vs. β attack) | The bulky protecting groups (e.g., isopropylidene) and ring structure create a significant steric bias, blocking one face of the dienophile's π-system. acs.org |

| Dienophile Substituents | Affects reactivity and endo/exo selectivity | Electron-withdrawing groups on the dienophile increase the reaction rate. wikipedia.org The steric and electronic properties of these groups can influence the transition state, favoring the formation of the endo or exo product. chemistrysteps.com |

| Lewis Acid Catalysis | Can enhance reactivity and selectivity | Lewis acids can coordinate to the carbonyl oxygen of the dienophile, lowering its LUMO energy and potentially enhancing facial discrimination. |

| Solvent and Temperature | Can influence reaction rate and selectivity ratios | The polarity of the solvent and thermal energy can affect the stability of the different transition states, leading to variations in the product distribution. mnstate.edu |

Michael and Aldol Addition Reactions Utilizing Chiral Auxiliaries

Protected fructose derivatives, particularly 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, serve as effective chiral auxiliaries in asymmetric synthesis. numberanalytics.comdiscofinechem.comfishersci.dk In this role, the carbohydrate is temporarily attached to a prochiral substrate to guide the stereochemical course of a subsequent reaction, after which it can be cleaved and recovered.

In aldol additions, an ester of the fructose auxiliary and a carboxylic acid (like butyric acid) can be deprotonated to form a chiral enolate. This enolate then reacts with an aldehyde. The bulky and stereochemically defined structure of the fructose auxiliary dictates the facial selectivity of the enolate's attack on the aldehyde, leading to the preferential formation of one diastereomeric aldol adduct.

Similarly, in Michael additions, the fructose auxiliary can be used to form chiral esters of α,β-unsaturated acids (e.g., crotonates). The conjugate addition of a nucleophile, such as an organocuprate, is directed by the chiral auxiliary. Research has shown that while fructose-derived auxiliaries can induce diastereoselectivity, their efficiency may vary compared to other sugar-based auxiliaries under identical conditions. For example, in the conjugate addition of n-BuCu·BF₃ to a crotonate derivative, the auxiliary derived from 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose was found to be less efficient than a comparable auxiliary derived from a protected glucose.

| Reaction Type | Chiral Auxiliary | Reactants | Diastereomeric Excess (d.e.) |

| Michael Addition | 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose derivative | Crotonate ester + n-BuCu·BF₃ | Lower than glucose derivative |

| Aldol Addition | 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose derivative | Butyrate ester + Cyclohexanone | ~10% |

Glycosylation Reactions and Oligosaccharide Chain Elongation

The synthesis of complex oligosaccharides relies on the sequential coupling of monosaccharide building blocks. rsc.org This process requires precise control over regioselectivity and stereoselectivity, which is achieved through the use of protecting groups. This compound and its isomers are valuable as glycosyl acceptors in such syntheses. cymitquimica.com The isopropylidene groups mask specific hydroxyls, leaving others available for reaction. For instance, in 1,2:4,5-di-O-isopropylidene-beta-D-fructopyranose, the C-3 hydroxyl is free to act as a nucleophile. cymitquimica.com

In a typical glycosylation reaction, this free hydroxyl group of the fructose-based acceptor attacks the activated anomeric carbon of a glycosyl donor. nih.govnih.gov The outcome of the reaction, particularly the stereochemistry of the newly formed glycosidic bond (α or β), is dependent on numerous factors including the protecting groups on both the donor and acceptor, the nature of the activating promoter (e.g., NIS/TfOH, TMSOTf), and the solvent. nih.gov This stepwise assembly allows for the controlled elongation of an oligosaccharide chain, building complex structures one monosaccharide unit at a time.

| Glycosyl Acceptor | Glycosyl Donor | Promoter/Conditions | Resulting Linkage |

| Protected Fructopyranose (e.g., with free C3-OH) | Thioglycoside Donor | NIS/TfOH | Formation of a disaccharide |

| Protected Fructopyranose (e.g., with free C3-OH) | Glycosyl Trichloroacetimidate | TMSOTf | Formation of a disaccharide |

| Protected Fructopyranose (e.g., with free C3-OH) | Oxazoline Donor | Pyridinium Triflate | Formation of a disaccharide |

Rearrangement and Isomerization Processes

Protected fructopyranose systems can undergo various rearrangement and isomerization reactions, often catalyzed by acid or base, leading to structurally diverse products.

A key transformation is the Amadori rearrangement, a reaction central to the Maillard reaction in food chemistry. nih.govwikipedia.org This acid or base-catalyzed isomerization converts an N-glycoside of an aldose into a 1-amino-1-deoxy-ketose. wikipedia.org Conversely, ketoses like fructose can undergo a related process known as the Heyns rearrangement. Protected ketoses, including 2,3:4,5-di-iso-propylidene fructose, have been utilized in synthetic strategies involving these rearrangements. mdpi.com The reaction begins with the condensation of the ketose with an amine to form a ketosimine, which then rearranges.

Another significant process involves the interconversion of epoxide derivatives. For example, treatment of a suitably substituted precursor like 3,5-di-O-acetyl-1,2-O-isopropylidene-4-O-toluene-p-sulfonyl-β-D-fructopyranose with a base such as sodium methoxide (B1231860) can yield a mixture of anhydro sugar epoxides. nih.gov Specifically, 4,5-anhydro-1,2-O-isopropylidene-β-D-fructopyranose and 3,4-anhydro-1,2-O-isopropylidene-beta-D-tagatopyranose are formed. These two isomers can interconvert in the presence of aqueous sodium hydroxide, establishing an equilibrium between the fructopyranose and tagatopyranose structures. nih.gov This isomerization highlights the dynamic nature of the protected sugar backbone under basic conditions.

| Compound 1 | Compound 2 | Conditions | Equilibrium Ratio (1:2) |

| 3,4-Anhydro-1,2-O-isopropylidene-beta-D-tagatopyranose | 4,5-Anhydro-1,2-O-isopropylidene-beta-D-fructopyranose | Aqueous NaOH | 1 : 2 |

These epoxides are themselves valuable synthetic intermediates. Their subsequent ring-opening reactions, for instance with acetic acid, proceed stereospecifically to yield acetylated derivatives of 1,2-O-isopropylidene-β-D-fructopyranose. nih.gov

Structural Elucidation and Advanced Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.

¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constants

The anomeric carbon (C-2) in the isopropylidene derivative would show a characteristic downfield shift in the ¹³C NMR spectrum, typically in the range of 100-110 ppm, due to its acetal (B89532) nature. The carbons of the isopropylidene group itself would appear as a quaternary carbon signal and two methyl carbon signals in the upfield region of the spectrum.

In the ¹H NMR spectrum, the protons on the pyranose ring would exhibit chemical shifts and coupling constants that are highly dependent on their dihedral angles with neighboring protons, which in turn are dictated by the ring's conformation.

Table 1: Representative ¹³C and ¹H NMR Chemical Shifts for β-D-Fructopyranose (in D₂O)

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| C-1 | 64.9 | 3.55 - 3.59 |

| C-2 | 98.6 | - |

| C-3 | 70.2 | 3.649 |

| C-4 | 70.5 | 4.34 |

| C-5 | 68.3 | 4.51 |

| C-6 | 63.1 | 3.784 |

Note: Data is for the parent compound β-D-fructopyranose and serves as a reference. The presence of the isopropylidene group in 1,2-O-Isopropylidene-beta-D-fructopyranose would cause significant shifts, particularly for C-1, C-2, and C-3, and their attached protons.

2D NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to elucidate the through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connectivity of the protons on the pyranose ring, for instance, from H-3 to H-4 and from H-4 to H-5.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons, such as the anomeric carbon (C-2) and the isopropylidene carbon, by observing their correlations with nearby protons. For example, HMBC can confirm the pyranosyl form by showing a correlation between C-2 and H-6. cam.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close in space, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformational preferences of the molecule.

X-ray Crystallography for Absolute Configuration and Molecular Conformation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which the precise coordinates of each atom can be determined.

While a crystal structure for this compound is not publicly available, the structure of the closely related 1,2:4,5-di-O-isopropylidene-beta-D-fructopyranose has been determined and provides significant insight. synthose.com

Elucidation of Pyranose Ring Conformational Preferences (e.g., Twist-Boat, Chair Conformations)

The conformation of the six-membered pyranose ring is a critical structural feature. In the case of 1,2:4,5-di-O-isopropylidene-beta-D-fructopyranose, the pyranose ring adopts a chair conformation (²C₅) that is somewhat distorted towards a half-chair. synthose.com This confirms the β-anomeric configuration. synthose.com The presence of the fused five-membered 1,3-dioxolane (B20135) rings introduces strain that influences the geometry of the pyranose ring. For other related di-isopropylidene fructose (B13574) derivatives, such as the sulfate (B86663) salts, a ²Sₒ twist-boat conformation has been observed. beilstein-journals.org A mono-isopropylidene derivative, 2,3-O-isopropylidene-beta-D-fructopyranose 1-sulfate, was found to exist in a slightly distorted ⁴C₁ chair conformation. beilstein-journals.org In another related compound, 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose, the pyranose ring is constrained into a ³Sₒ conformation. chemicalbook.com

Chiroptical Spectroscopy and Optical Rotation Studies

Chiroptical spectroscopy techniques, such as optical rotation and circular dichroism, are sensitive to the chirality of a molecule and provide valuable information about its absolute configuration and conformation in solution.

The specific rotation is a fundamental property of a chiral compound and is defined as the angle through which plane-polarized light is rotated when passed through a solution of the substance. wikipedia.org While a specific value for this compound is not readily reported, the related compound 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose exhibits a specific rotation of approximately -33.0° to -35.0° when measured in water.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule and can be used to probe conformational changes in solution.

Influence of Isopropylidene Protection on Ring Conformation and Stereochemistry

The formation of a cyclic acetal, such as the 1,2-O-isopropylidene group, introduces significant conformational constraints on the otherwise flexible pyranose ring of fructose. This rigidity is a key determinant of the molecule's reactivity and the stereochemical outcome of subsequent chemical transformations.

Conformational Rigidity Imparted by Acetals

The fusion of the five-membered 1,3-dioxolane ring (from the isopropylidene group) to the six-membered pyranose ring of fructose dramatically restricts the conformational freedom of the latter. X-ray crystallographic studies of related di-O-isopropylidene-β-D-fructopyranose derivatives provide compelling evidence for this increased rigidity. For instance, the crystal structure of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose 1-sulfate reveals that the pyranose ring adopts a ²S₀ twist-boat conformation. nih.gov In contrast, a monoisopropylidene derivative, 2,3-O-isopropylidene-β-D-fructopyranose 1-sulfate, exists in a slightly distorted ⁴C₁ chair conformation. nih.gov

This conformational locking is not limited to the solid state. NMR spectroscopic studies on various isopropylidene derivatives of sugars in solution corroborate that the pyranose ring is forced into a skew-boat or other non-chair conformation. chempap.org The observed coupling constants between ring protons in these derivatives are inconsistent with the dihedral angles expected for a standard chair conformation, indicating significant puckering and distortion of the pyranose ring. chempap.org

Table 1: Conformation of Isopropylidene-Protected Fructopyranose Derivatives

| Compound | Method of Analysis | Observed Pyranose Ring Conformation | Reference |

| 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose 1-sulfate | X-ray Crystallography | ²S₀ Twist Boat | nih.gov |

| 2,3-O-Isopropylidene-β-D-fructopyranose 1-sulfate | X-ray Crystallography | Distorted ⁴C₁ Chair | nih.gov |

| 4,5-Anhydro-1,2-O-isopropylidene-β-D-fructopyranose | X-ray Crystallography & NMR Spectroscopy | Half-Chair | nih.gov |

| 1,2-O-Isopropylidene-α-D-glucopyranose derivatives | NMR Spectroscopy | Skew-Boat | chempap.org |

Steric and Electronic Effects on Diastereoselectivity

The rigid conformational landscape of 1,2-O-isopropylidene-β-D-fructopyranose, coupled with the steric and electronic properties of the isopropylidene group itself, exerts a powerful directing influence on the stereochemical course of reactions at other positions on the pyranose ring. The bulky isopropylidene group can sterically hinder one face of the molecule, leading to a preference for attack of reagents from the less hindered face.

A clear illustration of this diastereoselectivity is observed in the stereospecific epoxide ring-opening of derivatives of 1,2-O-isopropylidene-β-D-fructopyranose. For example, the treatment of 3-O-acetyl-4,5-anhydro-1,2-O-isopropylidene-β-D-fructopyranose with 80% acetic acid results in a highly stereospecific opening of the epoxide ring. nih.gov The reaction proceeds to give mainly the axial monoacetate, 4-O-acetyl-1,2-O-isopropylidene-β-D-tagatopyranose. nih.gov This outcome is a direct consequence of the rigid half-chair conformation of the starting material, which dictates the trajectory of the incoming nucleophile to achieve the observed axial attack.

The electronic effects of the acetal group also play a role. The oxygen atoms of the isopropylidene group can influence the electron density at adjacent carbon atoms, potentially modulating their reactivity. While more subtle than steric effects, these electronic contributions can fine-tune the diastereoselectivity of reactions.

The predictable stereochemical control imparted by the 1,2-O-isopropylidene group makes it a valuable tool in the synthesis of complex and stereochemically defined fructose-containing molecules. By locking the pyranose ring into a specific conformation, chemists can achieve high levels of diastereoselectivity in subsequent reactions, facilitating the efficient construction of target structures.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Utilization as a Chiral Scaffold for Asymmetric Catalysis

The inherent chirality and conformational rigidity of 1,2-O-isopropylidene-beta-D-fructopyranose make it an excellent starting point for the development of chiral catalysts and ligands. These catalysts are designed to influence the stereochemical outcome of chemical reactions, leading to the preferential formation of one enantiomer over the other, a critical requirement in modern pharmaceuticals and materials science.

Precursors for Enantioselective Epoxidation Catalysts

This compound is a key precursor for synthesizing highly effective ketone catalysts used in asymmetric epoxidation. biocrick.comresearchgate.net A notable example is the synthesis of 1,2:4,5-di-O-isopropylidene-beta-D-erythro-2,3-hexodiulo-2,6-pyranose, a potent catalyst for the epoxidation of various olefins. biocrick.comresearchgate.net The synthesis involves the oxidation of the parent fructose (B13574) derivative. biocrick.com Research has demonstrated that this ketone catalyst, derived from the readily available fructose acetonide, can achieve high enantioselectivity in the epoxidation of diverse substrates, including electron-deficient olefins like enones and styrenes. researchgate.net The conformation of the ketone catalyst, which is directly influenced by its fructopyranose-based backbone, plays a critical role in its reactivity and selectivity. researchgate.net

One efficient method for this transformation is a ruthenium-catalyzed oxidation using sodium hypochlorite (B82951) under biphasic conditions, which provides the ketone catalyst in high yield. biocrick.com The stereospecific reduction of this catalyst with sodium borohydride (B1222165) yields 1,2:4,5-di-O-isopropylidene-beta-D-ribo-hexulopyranose, highlighting the stereochemical control imparted by the original scaffold. researchgate.net

Table 1: Asymmetric Epoxidation Catalyst Synthesis

| Precursor | Catalyst | Oxidation Method |

|---|

Development of Chiral Ligands for Transition Metal Catalysis

The chiral framework of this compound is also exploited in the synthesis of chiral ligands for transition metal-catalyzed reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the stereoselectivity of transformations such as hydrogenation, allylic substitution, and cross-coupling reactions.

While direct examples starting from the title compound are specialized, the principle is well-established in carbohydrate chemistry. For instance, derivatives of fructose are used to create ligands like triazolylidenes, which are strong electron-donating N-heterocyclic carbenes. researchgate.netrsc.org These ligands, when complexed with first-row transition metals, have shown high performance in various catalytic transformations. rsc.org The synthesis of such ligands often involves converting the carbohydrate into a precursor that can be modified to include the desired coordinating atoms, with the carbohydrate's stereocenters dictating the ligand's three-dimensional structure.

Precursors for Bioactive Molecules and Glycosidase Inhibitors

The structural similarity of this compound to natural sugars makes it an ideal starting material for the synthesis of glycomimetics—molecules that mimic the structure of carbohydrates. These are particularly important in the development of enzyme inhibitors, such as glycosidase inhibitors, which are investigated for the treatment of diabetes, viral infections, and cancer.

Synthesis of Pyrrolidine (B122466) and Piperidine (B6355638) Derivatives as Glycomimetics

Polyhydroxylated pyrrolidines and piperidines, also known as iminosugars, are potent glycosidase inhibitors. This compound provides a stereochemically defined template for the synthesis of these nitrogen-containing rings. The synthetic strategy typically involves converting the primary hydroxyl group into a nitrogen-containing functionality and inducing an intramolecular cyclization.

For example, the synthesis of piperidine iminosugars often involves strategies like reductive amination or intramolecular nucleophilic substitution to form the heterocyclic ring. researchgate.net The defined stereochemistry of the starting fructose derivative directly translates to the stereochemistry of the hydroxyl groups on the final piperidine or pyrrolidine ring, which is crucial for their biological activity. d-nb.info

Design of Deoxymannojirimycin Analogues and Related Nitrogen-Containing Carbohydrates

1-Deoxymannojirimycin (B1202084) (DMJ) is a well-known piperidine-based glycosidase inhibitor. researchgate.netnih.gov D-Fructose derivatives, including this compound, serve as inexpensive and readily available starting materials for its synthesis. researchgate.netnih.gov A common synthetic route involves the transformation of the fructose backbone into a key intermediate, such as a ketonitrone, which can then undergo stereoselective cyclization. researchgate.netnih.gov

In one reported synthesis, a D-fructose derivative was used to prepare a ketonitrone intermediate, which led to the stereoselective synthesis of both 1-deoxymannojirimycin (DMJ) and its N-hydroxy analogue. researchgate.netnih.gov The N-hydroxy-DMJ analogue was found to be a moderate inhibitor of β-mannosidase. nih.gov This highlights how the chiral scaffold of the starting material can be manipulated to generate novel bioactive compounds with potential therapeutic applications. researchgate.netnih.gov

Table 2: Synthesized Glycosidase Inhibitors from D-Fructose Derivatives

| Target Molecule | Intermediate | Key Reaction | Biological Activity |

|---|---|---|---|

| 1-Deoxymannojirimycin (DMJ) | Ketonitrone | Stereoselective cyclization | Glycosidase inhibitor researchgate.netnih.gov |

Intermediate in the Synthesis of Complex Natural Products

Beyond its use in catalysis and glycomimetics, this compound is a valuable intermediate in the total synthesis of complex natural products. Its protected and activated structure allows for selective modifications at various positions, enabling the construction of intricate molecular architectures. The isopropylidene group can be selectively removed under acidic conditions, and the remaining hydroxyl groups can be differentiated to build more complex structures. researchgate.net

The compound has been identified as a natural product itself, found in plants like Uncaria sessilifructus. medchemexpress.com In synthesis, it serves as a chiral building block where its stereocenters are incorporated into the final target molecule. For example, derivatives can be used in the synthesis of branched-chain sugars or other rare monosaccharides that are components of larger natural products. mdpi.com Its utility is also seen in the preparation of other functionalized building blocks, such as 1,2-O-isopropylidene-α-D-galactoseptanose and 1,2-O-isopropylidene-β-L-altroseptanose derivatives, by manipulating the stereochemistry through reactions like nucleophilic displacement of a tosyloxy group. nih.gov

Contribution to the Construction of Spiroketal Alkaloids

This compound and its derivatives serve as key building blocks in the synthesis of spiroketal alkaloids, a class of natural products characterized by a spirocyclic system containing nitrogen. The inherent chirality of the fructose backbone is instrumental in controlling the stereochemistry of the final alkaloid.

Research has demonstrated that fructose-derived precursors can be elaborated into complex spiroketals. nih.govnih.gov For instance, the synthesis of lycibarbarines, a group of spiroketal alkaloids with neuroprotective activity, has been accomplished using carbohydrate-based starting materials. chemrxiv.org In these synthetic routes, a protected sugar derivative, conceptually similar to this compound, provides the core scaffold. The synthesis involves a series of reactions, including N-alkylation and acid-mediated spiroketalization, to form the characteristic tetracyclic framework. chemrxiv.org The strategy often relies on the precise manipulation of protecting groups on the sugar to guide the formation of the desired spiroketal isomer. nih.gov The synthesis of pyrrole (B145914) spiroketal alkaloids, such as shensongine A, has also been achieved using carbohydrate-derived precursors, highlighting the versatility of this approach. researchgate.net

The following table summarizes key transformations involving fructose-derived precursors in the synthesis of spiroketal systems.

| Precursor Type | Key Transformation | Target Spiroketal System | Reference |

| D-Fructose derivatives | Acid-catalyzed dimerization & spiroketalization | Di-D-fructose dianhydrides (DFAs) | nih.gov |

| Fructofuranose precursors | Intramolecular aglycon delivery | 1,6,9,13-Tetraoxadispiro[4.2.4.2]tetradecane | nih.gov |

| 2-Deoxy-D-ribose derivative | Acid-mediated spiroketalization | Oxazine-sugar spiroketal (Lycibarbarines) | chemrxiv.org |

| Deoxy-D-ribose derivative | Maillard-type condensation | 2-Formylpyrrole spiroketal | researchgate.net |

Approaches to Non-Saccharide Mimetics of Biopolymers

The use of carbohydrates as scaffolds extends to the creation of molecules that mimic the structure and function of biopolymers like peptides, but are not themselves sugars. nih.gov This field of glycomimetics aims to develop compounds with improved stability, bioavailability, and biological activity. This compound can serve as a starting point for such endeavors, providing a conformationally restricted core for the attachment of various pharmacophores. nih.govtandfonline.com

One strategy involves using the carbohydrate skeleton to present functional groups in a specific spatial orientation, thereby mimicking the secondary structure of a peptide (peptidomimetics). tandfonline.com Another approach is the synthesis of iminosugars, where the ring oxygen is replaced by a nitrogen atom. Fused multicyclic iminosugars, which can be considered hydroxylated alkaloid derivatives, have been synthesized from sugar precursors through Pictet-Spengler-type reactions. mdpi.com For example, a derivative of this compound, namely 5-azido-3-O-benzyl-5-deoxy-1,2-O-isopropylidene-beta-D-fructopyranose, was used in a convergent synthesis to create an inhibitor of GlgE, a key enzyme in Mycobacterium tuberculosis. chemfaces.com This inhibitor, a polyhydroxylated piperidine derivative, mimics the transition state of the enzyme's natural substrate. chemfaces.com

Furthermore, carbohydrate-based polymers are extensively used as scaffolds in tissue engineering to support cell growth and tissue regeneration. tandfonline.comnih.gov Materials like chitosan (B1678972) and alginate, which are polysaccharides, demonstrate the biocompatibility and utility of carbohydrate backbones in creating biopolymer mimetics for biomedical applications. nih.gov

Development of Glycoconjugates and Glycoproteins

The synthesis of complex glycoconjugates, including glycoproteins, is a formidable challenge in organic chemistry. Protected monosaccharides like this compound are fundamental starting materials in the multi-step chemical synthesis of the glycan portions of these important biomolecules. nih.gov

Strategies for N-Linked Glycoprotein Synthesis

N-linked glycosylation is a critical post-translational modification where a complex oligosaccharide (glycan) is attached to an asparagine residue of a protein. wikipedia.orgcreative-biolabs.com The chemical synthesis of the N-glycans themselves is a highly complex process that relies on the stepwise assembly of monosaccharide building blocks. nih.gov

The general strategy involves:

Preparation of Building Blocks: Each monosaccharide, such as fructose, glucose, or mannose, is chemically modified with protecting groups to mask all but one hydroxyl group. This compound represents an early-stage protected form of fructose that can be further manipulated to create a suitable glycosyl donor or acceptor for glycan assembly.

Stepwise Assembly: The protected monosaccharide building blocks are sequentially coupled together using glycosylation reactions to form the target oligosaccharide. nih.gov The choice and manipulation of protecting groups are crucial for controlling the regioselectivity and stereoselectivity of the newly formed glycosidic bonds. nih.gov

Linkage to Protein: The fully assembled glycan is then conjugated to the protein or a peptide fragment.

In the biosynthesis of N-linked glycoproteins within cells, the process begins with the assembly of a precursor oligosaccharide on a lipid carrier called dolichol phosphate (B84403) in the endoplasmic reticulum membrane. wikipedia.orgnih.gov This precursor typically has a composition of Glc₃Man₉GlcNAc₂. creative-biolabs.com While fructose is not a direct component of this common precursor, the synthetic chemistry principles used to assemble it are the same. Protected fructose derivatives can be used to synthesize fructose-containing glycans or can be chemically converted into other essential sugars, like mannose derivatives, which are then used in the assembly of N-glycans. The removal of the isopropylidene group under mild acidic conditions is a key step in these synthetic pathways. nih.gov

Engineering of Modified Saccharides for Biological Probes

Modified saccharides derived from precursors like this compound are powerful tools for studying biological systems. By attaching a reporter group, such as a fluorescent tag, to the sugar, researchers can create probes to visualize and quantify carbohydrate-related processes in living cells. mtu.edunih.gov

A significant application is in the study of glucose and fructose transporters (GLUTs). The fructose-specific transporter GLUT5 is overexpressed in certain types of cancer, making it a target for both diagnostics and therapeutics. nih.gov To investigate GLUT5 activity, fluorescent fructose analogs have been developed. mtu.edu A common strategy involves synthesizing a fructose derivative that can be conjugated to a fluorescent dye, such as a coumarin (B35378) or 7-nitrobenz-2-oxa-1,3-diazole (NBD). mtu.edursc.org

For example, a fluorescently labeled D-fructose derivative, 6-NBD-D-fructose (6-NBDF), has been synthesized and used in fluorescence-based assays to screen for inhibitors of GLUT5 transport in breast cancer cells. nih.gov These probes are designed to be recognized and transported by GLUT5, allowing for the measurement of uptake via fluorescence. mtu.edunih.gov The development of a range of such probes with different fluorescent properties (multicolor probes) provides versatile tools for analyzing fructose transport in live cells. rsc.org

The table below details examples of engineered fructose-based probes and their applications.

| Probe Name/Type | Fructose Precursor | Reporter Group | Application | Reference |

| 6-NBD-D-fructose (6-NBDF) | D-fructose analogue (2,5-anhydro-D-mannitol) | NBD (7-nitrobenz-2-oxa-1,3-diazole) | Assay for GLUT5 transport inhibition | nih.gov |

| Coumarin-fructose conjugates | 1-amino-2,5-anhydro-D-mannitol | Coumarin dyes | Multicolor analysis of fructose uptake via GLUT5 | mtu.edursc.org |

| NBD-PQ-B | Phenylboronic acid receptor | NBD (7-nitrobenz-2-oxa-1,3-diazole) | "Turn-on" fluorescent detection of fructose | nih.gov |

Theoretical and Computational Chemistry Studies on 1,2 O Isopropylidene Beta D Fructopyranose Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics and reactive nature of 1,2-O-isopropylidene-beta-D-fructopyranose.

Density Functional Theory (DFT) Investigations of Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

While specific DFT studies detailing the HOMO-LUMO energies for this compound are not extensively reported in publicly accessible literature, the principles of such analyses are well-established. For analogous carbohydrate derivatives, DFT calculations, often employing basis sets like 6-311++G(d,p), are used to determine these values. researchgate.net Such studies would typically involve geometry optimization of the molecule to its lowest energy state before calculating the orbital energies. The resulting HOMO and LUMO energy values would be critical in predicting how this molecule might interact with other reagents.

| Parameter | Conceptual Significance | Typical Computational Method |

| HOMO Energy | Electron-donating ability | DFT (e.g., B3LYP/6-311++G(d,p)) |

| LUMO Energy | Electron-accepting ability | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap | Chemical reactivity and stability | Calculated from HOMO and LUMO energies |

Computational Prediction of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For this compound, which serves as a key intermediate in the synthesis of various biologically active molecules, understanding its reaction pathways is of great interest. researchgate.netresearchgate.netchemfaces.comresearchgate.netresearchgate.net

For instance, in reactions such as glycosylations or the introduction of functional groups at specific positions, computational methods can model the approach of reactants, the formation of intermediate complexes, and the energetic barriers associated with the transition states. researchgate.net By calculating the activation energies for different potential pathways, researchers can predict the most likely reaction outcome and optimize experimental conditions. These calculations often involve sophisticated methods to locate saddle points on the potential energy surface, which correspond to the transition state structures.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The three-dimensional structure and dynamic behavior of this compound are key determinants of its physical and biological properties. Molecular mechanics and dynamics simulations are the primary tools for exploring these aspects.

Exploration of Conformational Energy Landscapes

The pyranose ring of this compound is not static but can adopt various conformations, such as chair and boat forms. Molecular mechanics calculations can be used to explore the conformational energy landscape, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule will present itself for interaction with other molecules, such as enzymes or synthetic reagents.

Prediction of Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its environment over time. researchgate.net By simulating the molecule in a solvent box (e.g., water), MD can predict how solvent molecules arrange themselves around the solute and the energetic contributions of these interactions. This is particularly important for understanding the molecule's solubility and how its conformation might change in different solvent environments. chemfaces.com Furthermore, MD simulations are used to study the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the binding of the molecule to biological targets. researchgate.net

In Silico Design and Virtual Screening of Derivatives for Targeted Applications

The foundational knowledge gained from quantum chemical and molecular dynamics studies can be leveraged for the in silico design and virtual screening of novel derivatives of this compound. By modifying the parent structure with different functional groups, computational models can predict how these changes will affect the molecule's properties.

Rational Design of Stereoselective Reactions

The rational design of stereoselective reactions hinges on a deep understanding of the transition states and intermediates that govern the stereochemical outcome of a chemical transformation. Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating these aspects for reactions involving chiral auxiliaries or substrates like this compound.

While direct computational studies on the stereoselective reactions of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous carbohydrate systems. For instance, DFT and Møller-Plesset perturbation theory (MP2) have been successfully employed to investigate the conformational preferences of substituted furanosides, which are crucial for predicting their reactivity and the stereochemical course of their reactions. nih.gov Such studies reveal that even subtle changes in substituent orientation can induce significant conformational shifts in the sugar ring, thereby influencing the accessibility of different faces to incoming reagents. nih.gov

In the context of this compound, its rigidified bicyclic structure, conferred by the isopropylidene group, pre-organizes the pyranose ring into a specific conformation. X-ray crystallographic studies on related di-isopropylidene fructose (B13574) derivatives have shown that the pyranose ring can adopt a ²S₀ twist-boat conformation. nih.gov This defined geometry is the starting point for any rational design.

Table 1: Computational Methods in Stereoselective Reaction Design

| Computational Method | Application in Stereoselectivity | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of transition state energies to predict the major diastereomer. Modeling of catalyst-substrate complexes. | Predicting the facial selectivity of additions to carbonyl groups or hydroxylations on the fructopyranose ring. |

| Hartree-Fock (HF) Method | Initial geometry optimizations and conformational searches. | Determining the ground state conformation of the fructopyranose derivative as a starting point for reaction modeling. nih.gov |

| Møller-Plesset Perturbation Theory (MP2) | More accurate energy calculations, especially for systems with significant electron correlation. | Refining the energy differences between diastereomeric transition states. nih.gov |

| Semi-empirical Methods | Rapid screening of multiple reaction pathways or catalyst variations. | High-throughput screening of potential catalysts for reactions involving the fructopyranose scaffold. |

The design process would typically involve:

Conformational Analysis: Identifying the most stable conformer(s) of the this compound reactant using methods like DFT or MP2.

Transition State Modeling: For a proposed reaction, locating the transition state structures for the formation of all possible stereoisomers.

Energy Profiling: Calculating the relative energies of these transition states. According to transition state theory, the pathway with the lowest energy barrier will be the most favored, thus determining the major product.

For example, in a hypothetical catalytic reduction of a ketone derived from the C-3 hydroxyl group of this compound, computational modeling could predict which face of the carbonyl is more accessible to a hydride source, based on the steric hindrance imposed by the rest of the sugar scaffold. This allows for the a priori selection of catalysts or reaction conditions that would favor the formation of a desired stereoisomer. The principles of rational catalyst design, though demonstrated on different systems, emphasize modulating electronic and steric properties to control reaction outcomes, a strategy directly applicable here. nih.gov

Computational Modeling of Chiral Recognition and Substrate Binding

The ability of this compound and its derivatives to engage in specific molecular interactions is fundamental to their application in areas like chiral recognition and as building blocks for enzyme inhibitors. Computational docking and molecular dynamics (MD) simulations are powerful techniques to model these binding events.